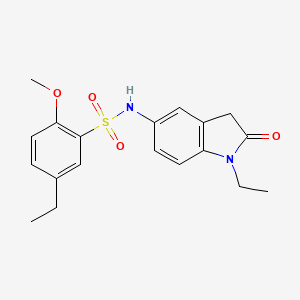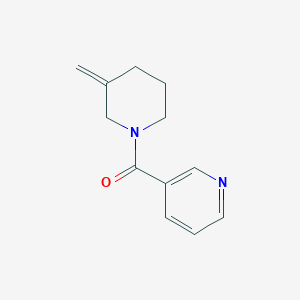
3,3-Dimethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylpentanal is a chemical compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da . It is used in organic synthesis and as a component in gasoline . It also finds use as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 21 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aldehyde . The InChI code for this compound is 1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 114.19 . The compound has a storage temperature of -10 degrees Celsius . It has a density of 0.6934 and a refractive index of 1.39092 at 20 °C .Aplicaciones Científicas De Investigación
Hydroformylation of Olefins
3,3-Dimethylpentanal is produced through the hydroformylation of olefins. A study by Bradamante, Stefani, and Fachinetti (1984) demonstrated the conversion of 3,3-dimethylbutene into 4,4-dimethylpentanal using HCo3(CO)9 and HCo(CO)4. This process is significant in organic chemistry and industrial applications for the synthesis of aldehydes (Bradamante, Stefani, & Fachinetti, 1984).
FTIR Spectroscopic Reaction Data Analysis
Li, Widjaja, and Garland (2003) applied band-target entropy minimization (BTEM) to analyze the hydroformylation of 3,3-dimethylbut-1-ene, yielding insights into the formation of 4,4-dimethylpentanal. This research is pivotal in improving our understanding of reaction mechanisms and product identification in catalysis (Li, Widjaja, & Garland, 2003).
Low-Temperature Thermodynamic Quantities
Finke, Messerly, and Douslin (1976) provided valuable data on the thermodynamic properties of various alkyl-substituted pentanes, including 3,3-dimethylpentane. These findings are crucial for understanding the physical properties and behavior of these compounds at low temperatures (Finke, Messerly, & Douslin, 1976).
Spectrophotometric Determination in Water Analysis
Poboży, Pyrzyńska, Szostek, and Trojanowicz (1995) explored the use of 3,3-dimethylnaphtidine, a compound related to this compound, in the spectrophotometric determination of free residual chlorine in water. This research underscores the application of such compounds in environmental monitoring and water treatment analysis (Poboży, Pyrzyńska, Szostek, & Trojanowicz, 1995).
Reaction with NO Radicals
Shan (2011) conducted a study on the interaction of NO radicals with 2,3-dimethylpentanal, which is structurally similar to this compound. This research provides insights into the thermodynamic properties of these reactions, crucial for understanding atmospheric chemistry and pollutant formation (Shan, 2011).
Safety and Hazards
3,3-Dimethylpentanal is classified as a dangerous substance. It has hazard statements H225, H315, H318, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3,3-dimethylpentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKCSWORDUPIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118993-47-8 |
Source


|
| Record name | 3,3-dimethylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
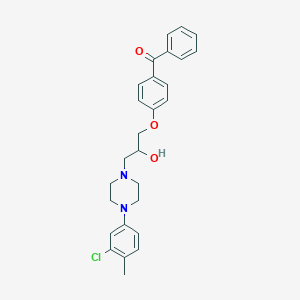

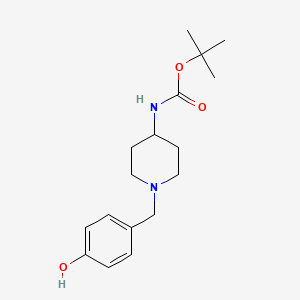

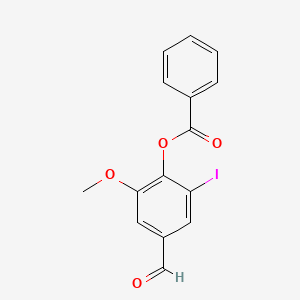
![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)
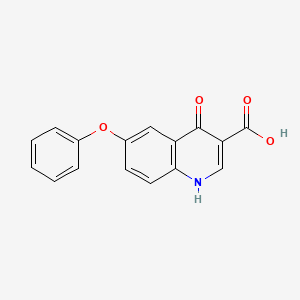
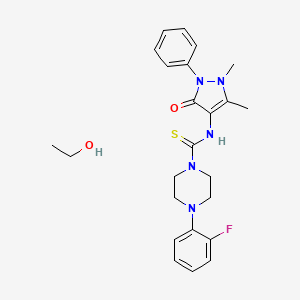
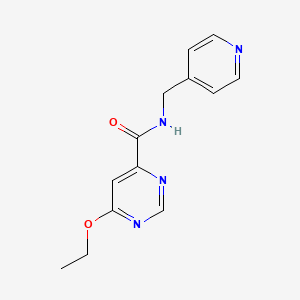
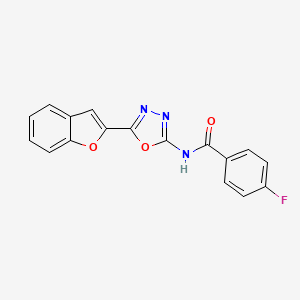
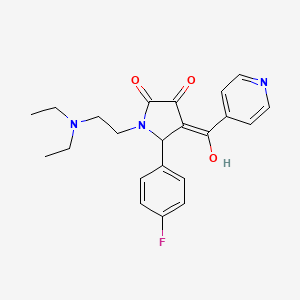
![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)
